Structural Distinction from the 4-Methylphenyl Analog (CAS 1286702-23-5)
The target compound (CAS 1286702-28-0) differs from its closest commercially available analog by the absence of a para-methyl substituent on the oxadiazole's 5-phenyl ring. This results in a lower molecular weight (335.40 vs. 349.43 g/mol) and a lower calculated lipophilicity (cLogP). Using the vendor-provided SMILES for the analog (CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3) and the target structure, the removal of the methyl group is predicted to decrease logP by approximately 0.5 units, a change known to significantly influence membrane permeability and plasma protein binding in oxadiazole series [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 335.40 g/mol; cLogP ≈ 3.0 (estimated via structural analogy) |
| Comparator Or Baseline | 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-23-5): MW = 349.43 g/mol; cLogP ≈ 3.5 (estimated) |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔcLogP ≈ -0.5 units |
| Conditions | Physicochemical property prediction based on molecular structure; no experimental determination available. |
Why This Matters
For procurement decisions in drug discovery, this confirms that the two compounds are chemically distinct entities and will likely exhibit different ADME profiles, necessitating separate biological evaluation.
- [1] Wen, Z. et al. 1,3,4-Oxadiazole Derivatives as Plant Activators for Controlling Plant Viral Diseases. ACS Agricultural Science & Technology, 2022, 2, 1054-1065. (Class-level inference for logP-activity relationship). View Source
